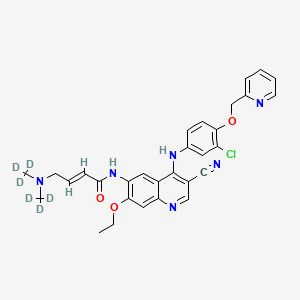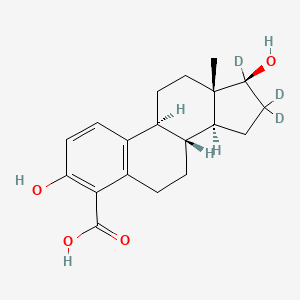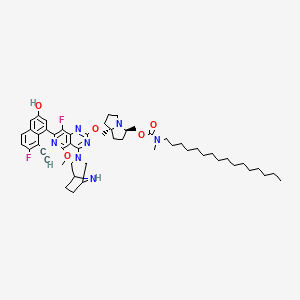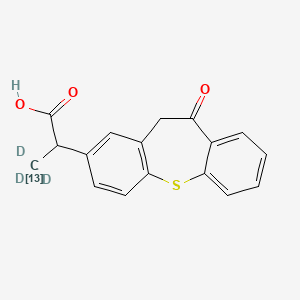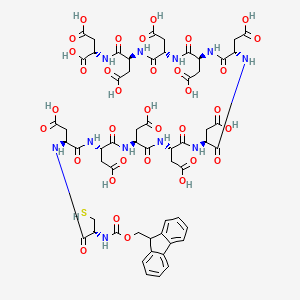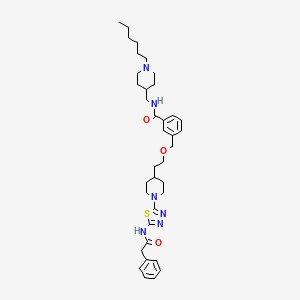
11-Beta-hydroxyandrostenedione-d7
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 11-Beta-hydroxyandrostenedione-d7 involves the incorporation of stable heavy isotopes of hydrogen (deuterium) into the 11-Beta-hydroxyandrostenedione molecule. This process typically involves the use of deuterated reagents and solvents to achieve the desired labeling . The reaction conditions are carefully controlled to ensure the selective incorporation of deuterium atoms at specific positions within the molecule.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and facilities to handle the deuterated reagents and ensure the purity and consistency of the final product. The compound is then purified and characterized using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry .
化学反応の分析
Types of Reactions
11-Beta-hydroxyandrostenedione-d7 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are often used to modify the compound for specific research applications.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reaction conditions, such as temperature and pH, are optimized to achieve the desired transformation .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions can produce alcohols .
科学的研究の応用
11-Beta-hydroxyandrostenedione-d7 has a wide range of scientific research applications:
Chemistry: Used as a tracer in studies of steroid metabolism and enzyme activity.
Biology: Helps in understanding the role of 11β-hydroxysteroid dehydrogenase in various biological processes.
Medicine: Investigated for its potential therapeutic applications in conditions related to adrenal gland function and androgen metabolism.
Industry: Utilized in the development of new drugs and the study of drug metabolism
作用機序
The mechanism of action of 11-Beta-hydroxyandrostenedione-d7 involves its role as an inhibitor of 11β-hydroxysteroid dehydrogenase (11βHSD) isozymes. These enzymes are responsible for the interconversion of active and inactive forms of glucocorticoids. By inhibiting 11βHSD, this compound can modulate the levels of active glucocorticoids, thereby affecting various physiological processes .
類似化合物との比較
Similar Compounds
11-Ketoandrostenedione: Another steroid produced in the adrenal glands, closely related to 11-Beta-hydroxyandrostenedione.
11-Ketotestosterone: A downstream metabolite of 11-Beta-hydroxyandrostenedione, known for its androgenic activity.
11-Ketodihydrotestosterone: A potent androgenic steroid derived from 11-Ketotestosterone
Uniqueness
11-Beta-hydroxyandrostenedione-d7 is unique due to its deuterium labeling, which makes it particularly useful in pharmacokinetic and metabolic studies. The deuterium atoms provide a distinct signature that can be easily tracked using analytical techniques, allowing researchers to gain insights into the behavior of the compound in biological systems .
特性
分子式 |
C19H26O3 |
|---|---|
分子量 |
309.4 g/mol |
IUPAC名 |
(8S,9S,10R,11S,13S,14S)-2,2,4,6,6,16,16-heptadeuterio-11-hydroxy-10,13-dimethyl-1,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,17-dione |
InChI |
InChI=1S/C19H26O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h9,13-15,17,21H,3-8,10H2,1-2H3/t13-,14-,15-,17+,18-,19-/m0/s1/i3D2,6D2,7D2,9D |
InChIキー |
WSCUHXPGYUMQEX-QTKHEZQUSA-N |
異性体SMILES |
[2H]C1=C2[C@](CC(C1=O)([2H])[2H])([C@H]3[C@H](C[C@]4([C@H]([C@@H]3CC2([2H])[2H])CC(C4=O)([2H])[2H])C)O)C |
正規SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4=O)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


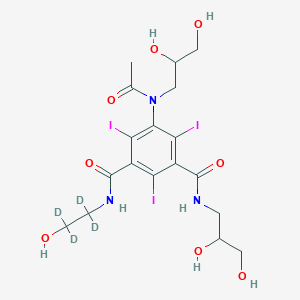
![4-[(E)-1-phenyl-1-[4-[2-(trideuteriomethylamino)ethoxy]phenyl]but-1-en-2-yl]phenol](/img/structure/B12412968.png)

